1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine
Description
General Overview of the Chemical Significance of Piperazine (B1678402) Architectures
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a ubiquitous and highly significant scaffold in medicinal chemistry. researchgate.net Its prevalence is so notable that it is often referred to as a "privileged structure," owing to its frequent appearance in a wide range of biologically active compounds and approved pharmaceutical agents. researchgate.netnih.gov Piperazine-containing drugs are found in numerous therapeutic areas, including oncology, psychiatry, and infectious diseases. nbinno.commdpi.com
The chemical significance of the piperazine core stems from several key attributes:
Structural Versatility: The two nitrogen atoms provide multiple points for chemical modification, allowing chemists to append various substituents and fine-tune the molecule's steric and electronic properties. nbinno.com
Physicochemical Properties: The basic nature of the nitrogen atoms allows for salt formation, which can significantly improve the solubility and bioavailability of drug candidates. The piperazine moiety itself can enhance a molecule's pharmacokinetic profile. researchgate.net
Conformational Rigidity and Flexibility: The chair conformation of the piperazine ring provides a degree of structural rigidity, which can be crucial for precise binding to biological targets. At the same time, it possesses enough flexibility to adopt conformations suitable for various receptor interactions. researchgate.net
Synthetic Accessibility: Piperazine and its derivatives are readily available and their reactivity is well-understood, making them convenient building blocks in multi-step synthetic sequences. nih.gov
Strategic Importance of Fluorinated and Nitrated Aromatic Systems in Advanced Chemical Methodologies
The introduction of fluorine atoms and nitro groups onto aromatic rings is a powerful strategy in organic synthesis, employed to modulate the properties and reactivity of molecules in predictable ways.
Fluorinated Aromatic Systems: The incorporation of fluorine into organic molecules has become a widespread strategy in the design of pharmaceuticals and agrochemicals. nih.govresearchgate.net This is due to the unique properties of the fluorine atom, which include its small size (mimicking a hydrogen atom) and its extreme electronegativity. These characteristics can lead to profound changes in a molecule's physical, chemical, and biological properties. nih.gov
Key strategic advantages of fluorination include:
Modulation of Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, influencing a drug's ionization state at physiological pH.
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism, thereby increasing the half-life of a drug.
Increased Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve its absorption and distribution. beilstein-journals.org
Altered Binding Interactions: Fluorine can participate in unique non-covalent interactions, such as hydrogen bonds and multipolar interactions, potentially enhancing the binding affinity of a ligand to its target protein.
Nitrated Aromatic Systems: Nitroaromatic compounds are fundamental intermediates in industrial and laboratory-scale organic synthesis. The nitro group (–NO₂) is a potent electron-withdrawing group, which imparts distinct reactivity to the aromatic ring.
The strategic importance of nitrated aromatics is twofold:
Activation for Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the nitro group deactivates the ring toward electrophilic substitution but strongly activates it for nucleophilic attack. This allows for the displacement of leaving groups (such as halogens) on the ring by nucleophiles, a cornerstone reaction in the synthesis of many complex molecules. researchgate.netnih.gov
Versatile Functional Group Handle: The nitro group is a highly versatile functional group that can be readily transformed into a variety of other functionalities. Most notably, it can be reduced to an amino group (–NH₂), which serves as a key precursor for the formation of amides, ureas, sulfonamides, and other nitrogen-containing structures. This synthetic flexibility makes nitroaromatics invaluable building blocks.
Contextualization of 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine within Complex Organic Molecule Research
The compound this compound is a prime example of a synthetic building block that strategically combines the features of the three chemical motifs discussed above. While not an end-product itself, its value lies in its potential as a highly functionalized intermediate for the construction of more elaborate molecular targets, particularly in the realm of drug discovery.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄FN₃O₂ |
| Molecular Weight | 239.25 g/mol |
| Appearance | Solid (Typical) |
| CAS Number | 1016813-95-5 |
The structure of this compound offers several points for synthetic elaboration, making it a versatile tool for medicinal chemists.
The Arylpiperazine Linkage: The core structure is an arylpiperazine, a common pharmacophore in centrally active agents. The 1-methylpiperazine (B117243) moiety is a classic functional group known to impart aqueous solubility and basicity.
An Activated Aromatic Ring: The phenyl ring is substituted with both a fluorine atom and a nitro group. These two powerful electron-withdrawing groups are positioned meta to each other, and they strongly activate the ring for nucleophilic aromatic substitution (SNAr) reactions. beilstein-journals.org In this context, the fluorine atom serves as an excellent leaving group, allowing for the introduction of a wide variety of nucleophiles (e.g., amines, alcohols, thiols) at that position. nih.gov The synthesis of related compounds, such as 1-methyl-4-(4-nitrophenyl)piperazine (B98782) from 1-fluoro-4-nitrobenzene, exemplifies this common synthetic strategy. prepchem.comchemicalbook.com
A Latent Amino Group: The nitro group can be chemically reduced to an aniline (B41778) derivative. This transformation unmasks a nucleophilic amino group, providing a secondary site for further chemical diversification, such as amide bond formation or sulfonylation.
| Functional Group | Role in Synthesis | Potential Transformation |
|---|---|---|
| 1-Methylpiperazine | Introduces a common pharmacophore; modulates solubility and basicity. | Acts as a basic handle for salt formation. |
| Fluoro Group | Activates the ring for SNAr; serves as a leaving group. | Displacement by various nucleophiles (O, N, S, C-based). |
| Nitro Group | Strongly activates the ring for SNAr; serves as a precursor to an amine. | Reduction to an amino group for further functionalization. |
In essence, this compound serves as a molecular scaffold, pre-loaded with the necessary functionality to facilitate the efficient and modular assembly of complex chemical entities. Its design allows chemists to perform sequential, regioselective modifications—first leveraging the SNAr reactivity of the fluoro group, and subsequently unmasking the synthetic potential of the nitro group. This positions the compound as a valuable starting material in research programs aimed at discovering new bioactive molecules.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-fluoro-5-nitrophenyl)-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O2/c1-13-2-4-14(5-3-13)10-6-9(12)7-11(8-10)15(16)17/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZCRNRLAKLTKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=CC(=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 3 Fluoro 5 Nitrophenyl 4 Methylpiperazine and Analogous Scaffolds
Retrosynthetic Analysis and Key Disconnections for Aryl-Piperazine Linkages
Retrosynthetic analysis of aryl-piperazine scaffolds, such as 1-(3-fluoro-5-nitrophenyl)-4-methylpiperazine, reveals two primary disconnection points around the piperazine (B1678402) nitrogen atoms. The most common and strategically advantageous disconnection is at the aryl-nitrogen (C-N) bond. This approach identifies an aryl electrophile and a piperazine nucleophile as the key synthons. For this compound, this translates to 1,3-difluoro-5-nitrobenzene or a related activated aryl halide and N-methylpiperazine as the starting materials. This disconnection is the foundation for the widely used Nucleophilic Aromatic Substitution (SNAr) strategies.
A second possible disconnection is at the N-alkyl bond of the piperazine ring. This approach would involve 1-(3-fluoro-5-nitrophenyl)piperazine and a methylating agent. This strategy is generally less direct for the primary synthesis of the target compound but is relevant in the broader context of preparing various N-substituted piperazine derivatives. The choice of disconnection strategy is often dictated by the availability and reactivity of the starting materials, as well as the desired substitution pattern on both the aromatic ring and the piperazine moiety.
Nucleophilic Aromatic Substitution (SNAr) Strategies
The formation of the aryl-piperazine bond in this compound is most commonly achieved through Nucleophilic Aromatic Substitution (SNAr). This class of reactions is particularly effective due to the presence of electron-withdrawing groups on the aromatic ring, which activate it towards nucleophilic attack.
The SNAr mechanism is a two-step addition-elimination process. pressbooks.pub In the first step, the nucleophile, in this case, the secondary amine of N-methylpiperazine, attacks the electron-deficient aromatic ring at the carbon atom bearing a suitable leaving group. pressbooks.pub This attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. core.ac.uk The presence of strong electron-withdrawing groups, such as the nitro group (NO2) at the meta-position relative to the fluorine leaving group in 1,3-difluoro-5-nitrobenzene, is crucial for stabilizing this intermediate by delocalizing the negative charge. pressbooks.pub The formation of the Meisenheimer complex is typically the rate-determining step of the reaction. researchgate.net In the second, faster step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final product. pressbooks.pub
Table 1: Key Steps in the SNAr Mechanism for the Synthesis of this compound
| Step | Description | Key Features |
| 1. Nucleophilic Attack | The nitrogen atom of N-methylpiperazine attacks the carbon atom bonded to a fluorine atom on the 1,3-difluoro-5-nitrobenzene ring. | Formation of a C-N bond; disruption of aromaticity. |
| 2. Formation of Meisenheimer Complex | A resonance-stabilized anionic intermediate is formed. The negative charge is delocalized over the aromatic ring and the nitro group. | Stabilization by the electron-withdrawing nitro group is critical. |
| 3. Elimination of Leaving Group | The fluoride (B91410) ion is expelled from the complex. | Aromaticity of the ring is restored. |
In substrates with multiple potential leaving groups, such as 1,3-difluoro-5-nitrobenzene, the regioselectivity of the SNAr reaction is a critical consideration. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In 1,3-difluoro-5-nitrobenzene, both fluorine atoms are ortho to the nitro group, making them susceptible to substitution. The reaction of 1,3-difluoro-5-nitrobenzene with N-methylpiperazine is expected to yield a mixture of products, including the desired this compound and potentially a disubstituted product, depending on the reaction conditions. Controlling the stoichiometry of the reactants is key to maximizing the yield of the monosubstituted product.
Kinetic studies of SNAr reactions show that the rate is dependent on the concentrations of both the aryl halide and the nucleophile, consistent with a bimolecular rate-determining step. imperial.ac.uk The nature of the solvent also plays a significant role, with polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) being commonly used to solvate the charged intermediate and facilitate the reaction.
The efficiency of an SNAr reaction is heavily influenced by the nature of both the activating groups on the aromatic ring and the leaving group.
Activating Groups: Strong electron-withdrawing groups are essential for activating the aromatic ring towards nucleophilic attack. The nitro group (-NO2) is one of the most powerful activating groups due to its ability to stabilize the negative charge of the Meisenheimer complex through resonance. The position of the activating group relative to the leaving group is also crucial, with ortho and para positions providing the most significant activation. pressbooks.pub
Leaving Groups: The ability of a group to be displaced in an SNAr reaction generally correlates with its ability to stabilize a negative charge. For halogens, the typical leaving group order in SNAr reactions is F > Cl > Br > I. nih.gov This is contrary to the trend observed in SN2 reactions and is attributed to the high electronegativity of fluorine, which makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack in the rate-determining step. nih.gov In the synthesis of this compound, the fluorine atom serves as an excellent leaving group.
Table 2: Relative Reactivity of Leaving Groups in SNAr Reactions
| Leaving Group | Relative Rate | Rationale |
| F | Highest | High electronegativity strongly polarizes the C-X bond, making the carbon highly electrophilic. |
| Cl | Intermediate | Less electronegative than fluorine, leading to a less electrophilic carbon. |
| Br | Intermediate | Similar in reactivity to chlorine. |
| I | Lowest | Least electronegative halogen, resulting in the lowest reactivity in the rate-determining step. |
Alkylation and Reductive Amination Approaches to Substituted Piperazines
While SNAr is a primary method for forming the aryl-piperazine bond, alkylation and reductive amination are important strategies for modifying the piperazine ring itself, particularly for introducing the N-methyl group.
Alkylation: N-alkylation of a pre-formed arylpiperazine, such as 1-(3-fluoro-5-nitrophenyl)piperazine, with an alkyl halide (e.g., methyl iodide) is a straightforward method for introducing the N-alkyl substituent. nih.gov This reaction typically proceeds via an SN2 mechanism and is often carried out in the presence of a base to neutralize the hydrogen halide formed. nih.gov The choice of base and solvent is important to control the extent of alkylation and avoid side reactions.
Reductive Amination: Reductive amination is a versatile method for forming C-N bonds and can be used to synthesize N-methylpiperazine from piperazine and formaldehyde. organic-chemistry.org This one-pot reaction involves the initial formation of an iminium ion from the reaction of the secondary amine of piperazine with formaldehyde, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation. organic-chemistry.org Reductive amination is often preferred over direct alkylation due to its higher selectivity and the avoidance of over-alkylation, which can be an issue with reactive alkyl halides. organic-chemistry.org
Modern and Green Chemistry Approaches to Piperazine Derivatization
In recent years, there has been a growing emphasis on developing more sustainable and efficient methods for the synthesis of piperazine derivatives. researchgate.net These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, including the synthesis of arylpiperazines. nih.gov Microwave heating can significantly reduce reaction times and improve yields compared to conventional heating methods.
Photoredox Catalysis: Visible-light photoredox catalysis has opened up new avenues for C-H functionalization and the synthesis of complex molecules under mild conditions. mdpi.com This methodology can be applied to the derivatization of piperazines, offering novel and more sustainable synthetic routes. mdpi.com For instance, photoredox-catalyzed C-H arylation or alkylation of the piperazine ring can provide access to a wide range of substituted piperazines that may be difficult to synthesize using traditional methods. mdpi.com
Use of Greener Solvents and Catalysts: The development of synthetic protocols that utilize environmentally benign solvents, such as water or bio-derived solvents, is a key aspect of green chemistry. researchgate.net Additionally, the use of reusable heterogeneous catalysts can simplify product purification and reduce waste. nih.gov For example, metal ions supported on a polymer resin have been used to catalyze the synthesis of monosubstituted piperazines, with the catalyst being easily separated and reused. nih.gov
These modern approaches are continually being developed and refined, offering more sustainable and efficient alternatives for the synthesis of this compound and other valuable piperazine-containing compounds. researchgate.net
Solid-Phase Synthesis Techniques for Piperazine Derivatives
Solid-phase synthesis has emerged as a powerful strategy for the combinatorial synthesis of piperazine derivatives, enabling the rapid generation of large libraries of compounds for high-throughput screening. acs.org This methodology involves attaching a piperazine scaffold or a precursor to a solid support, such as a resin, and then carrying out a series of reactions to build the final molecule. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be easily removed by washing, thus avoiding the need for traditional column chromatography after each step. acs.org
Several approaches have been developed for the solid-phase synthesis of piperazine derivatives. One common strategy involves attaching the piperazine core to a resin via a linker. For instance, the piperazine can be linked to Wang resin through a carbamate (B1207046) linkage. acs.org Another approach utilizes a 4-alkoxybenzyl alcohol (BAL) linker functionalized on a polystyrene resin. nih.gov This technique has been successfully employed in the parallel solid-phase synthesis of arylpiperazine derivatives. nih.gov The synthesis can be performed on different solid supports, such as BAL-MBHA-PS resin or BAL-PS-SynPhase Lanterns, allowing for flexibility in the synthetic process. nih.gov
The general workflow for the solid-phase synthesis of piperazine derivatives typically involves the following steps:
Attachment to Solid Support: A suitable piperazine precursor or a building block is anchored to the solid support.
Elongation and Diversification: The resin-bound molecule is then subjected to a series of chemical transformations to introduce diversity. This can involve the coupling of various building blocks, such as carboxylic acids or amino acids. acs.orgnih.gov For example, Fmoc-protected amino acids can be coupled to a support-bound amine using a symmetric anhydride (B1165640) method with N,N'-diisopropylcarbodiimide (DIC) in dimethylformamide (DMF). nih.gov Subsequent coupling with carboxylic acids can be achieved using reagents like O-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) under basic conditions. nih.gov
Cleavage from Solid Support: Once the synthesis is complete, the final product is cleaved from the solid support. The cleavage conditions are chosen based on the type of linker used. For instance, a mixture of trifluoroacetic acid (TFA), chloroform (B151607) (CHCl3), and thionyl chloride (SOCl2) can be used for a one-pot cleavage and cyclization to yield pyrrolidine-2,5-dione derivatives. nih.gov Alternatively, treatment with TFA in dichloromethane (B109758) (CH2Cl2) can directly yield the final product. nih.gov
The solid-phase approach offers several advantages for the synthesis of piperazine libraries. It allows for parallel processing, where multiple reactions can be carried out simultaneously, significantly accelerating the drug discovery process. acs.orgnih.gov Furthermore, the methodology is amenable to automation, further enhancing its efficiency.
| Solid Support/Linker | Attachment Strategy | Key Reagents for Diversification | Cleavage Conditions | Reference |
| Wang Resin | Carbamate linkage | Carboxylic acids, Acid chlorides | 50% TFA/DCM | acs.org |
| BAL-MBHA-PS Resin | Reductive amination | Fmoc-amino acids, Carboxylic acids (with HBTU, DIC) | TFA/CHCl3/SOCl2 or TFA/CH2Cl2 | nih.gov |
| BAL-PS-SynPhase Lanterns | Reductive amination | Fmoc-amino acids, Carboxylic acids (with HBTU, DIC) | TFA/CHCl3/SOCl2 or TFA/CH2Cl2 | nih.gov |
| REM Resin | Derivatization followed by alkylation and Hoffman elimination | Not specified | Not specified | acs.org |
Table 1. Overview of Solid-Phase Synthesis Techniques for Piperazine Derivatives
Advanced Spectroscopic Characterization and Structural Elucidation of 1 3 Fluoro 5 Nitrophenyl 4 Methylpiperazine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy serves as a powerful, non-destructive tool for elucidating the precise structure of organic molecules. For 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine, a combination of one-dimensional and multidimensional NMR techniques provides a complete assignment of its proton (¹H) and carbon (¹³C) chemical shifts and insight into its conformational dynamics.
Comprehensive ¹H and ¹³C NMR Chemical Shift Assignment and Spin-Spin Coupling Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the substituted phenyl ring and the N-methylpiperazine moiety. The aromatic region will be characterized by complex splitting patterns due to both homo- and heteronuclear coupling.
The protons on the 3-fluoro-5-nitrophenyl ring are anticipated to appear as multiplets in the downfield region of the spectrum, typically between δ 7.0 and 8.0 ppm. The fluorine and nitro substituents significantly influence the electron density of the aromatic ring, leading to characteristic chemical shifts. The proton at the C2 position is expected to show a doublet of doublets due to coupling with the adjacent fluorine and the proton at C6. Similarly, the protons at C4 and C6 will exhibit splitting patterns dictated by their coupling to each other and to the fluorine atom. The spin-spin coupling constants (J-values) between the fluorine and the aromatic protons (nJHF) are crucial for confirming the substitution pattern. mdpi.com
The N-methylpiperazine protons will be observed in the upfield region. The four protons on the carbons adjacent to the nitrogen attached to the phenyl ring (C2' and C6') are expected to resonate at a different chemical shift compared to the four protons on the carbons adjacent to the N-methyl group (C3' and C5'). This is due to the different electronic environments. The N-methyl group itself will likely appear as a sharp singlet around δ 2.3-2.5 ppm. chemicalbook.com
The ¹³C NMR spectrum will complement the ¹H NMR data, with distinct signals for each carbon atom in the molecule. The carbons of the phenyl ring will resonate in the aromatic region (δ 100-170 ppm). The carbon directly attached to the fluorine atom (C3) will show a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature. The carbons ortho and meta to the fluorine will also exhibit smaller, long-range nJCF couplings. mdpi.com The carbon bearing the nitro group (C5) and the carbon attached to the piperazine (B1678402) nitrogen (C1) will also have distinct chemical shifts influenced by these substituents. The piperazine ring carbons are expected to appear in the range of δ 45-55 ppm, while the N-methyl carbon will be observed at a higher field, typically around δ 46 ppm. chemicalbook.comchemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-2 | 7.5 - 7.7 | ddd | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |
| H-4 | 7.2 - 7.4 | ddd | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |
| H-6 | 7.0 - 7.2 | t | J(H-F) ≈ 2-3, J(H-H) ≈ 2-3 |
| Piperazine (H-2', H-6') | 3.3 - 3.5 | t | J(H-H) ≈ 5 |
| Piperazine (H-3', H-5') | 2.5 - 2.7 | t | J(H-H) ≈ 5 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 | ~150 |
| C-2 | ~110 |
| C-3 | ~160 (d, ¹J(C-F) ≈ 245 Hz) |
| C-4 | ~112 |
| C-5 | ~148 |
| C-6 | ~108 |
| Piperazine (C-2', C-6') | ~48 |
| Piperazine (C-3', C-5') | ~54 |
Application of Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings. For instance, cross-peaks would be observed between the coupled aromatic protons, as well as between the adjacent methylene (B1212753) protons within the piperazine ring. This would allow for the tracing of the spin systems in the molecule. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum would link a specific proton signal to its attached carbon signal, providing a direct and reliable method for assigning the carbon resonances based on the already assigned proton spectrum. mdpi.com
Conformational Analysis via NMR Spectroscopic Data
The piperazine ring typically adopts a chair conformation to minimize steric strain. In the case of this compound, the conformational equilibrium of the piperazine ring can be investigated using NMR techniques. The relative orientation of the substituents on the piperazine ring can influence its preferred conformation. nih.govnih.gov
Analysis of the coupling constants between the vicinal protons on the piperazine ring can provide insights into the dihedral angles and thus the ring's conformation. Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could be used to determine the spatial proximity of different protons. For instance, NOE correlations between the N-methyl protons and specific piperazine ring protons would help to elucidate the preferred orientation of the methyl group (axial vs. equatorial). Computational modeling is often used in conjunction with experimental NMR data to provide a more detailed understanding of the conformational preferences. scispace.com
Mass Spectrometry (MS) Techniques
Mass spectrometry provides valuable information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns under specific ionization conditions.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination
High-resolution mass spectrometry is a critical technique for determining the precise elemental composition of a molecule. For this compound (C₁₁H₁₄FN₃O₂), the expected exact mass of the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺) can be calculated. HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would provide an experimental mass with high accuracy (typically to within 5 ppm). rsc.org This allows for the unambiguous confirmation of the molecular formula.
Table 3: Calculated Exact Masses for HRMS Analysis
| Ion | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M]⁺ | C₁₁H₁₄FN₃O₂ | 239.10698 |
Elucidation of Fragmentation Pathways and Gas-Phase Ion Chemistry
Electron ionization (EI) or tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways of this compound. The fragmentation pattern provides a "fingerprint" that can be used for structural confirmation and identification.
The fragmentation of N-arylpiperazines is well-documented and typically involves cleavage of the piperazine ring. libretexts.org For the title compound, several key fragmentation pathways can be predicted:
Alpha-cleavage: The most common fragmentation pathway for piperazine derivatives involves the cleavage of the C-C bond adjacent to a nitrogen atom. This can lead to the formation of characteristic fragment ions. For example, cleavage of the bond between C2' and C3' could lead to the formation of a stabilized iminium ion.
Cleavage of the N-aryl bond: The bond between the piperazine nitrogen and the phenyl ring can also cleave, leading to the formation of ions corresponding to the fluoronitrophenyl group and the methylpiperazine moiety.
Fragmentation of the piperazine ring: The piperazine ring itself can undergo further fragmentation, leading to the loss of small neutral molecules like ethene or methylamine.
Loss of the nitro group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂) or a related neutral species. raco.catmiamioh.edu
By analyzing the masses of the fragment ions, a detailed fragmentation map can be constructed, providing further confirmation of the proposed structure.
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment Structure |
|---|---|
| 239 | [M]⁺ |
| 193 | [M - NO₂]⁺ |
| 155 | [F(NO₂)C₆H₃]⁺ |
| 99 | [CH₃N(CH₂CH₂)₂]⁺ |
| 70 | [CH₃NCH₂CH₂]⁺ |
Vibrational Spectroscopy (FT-IR and FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides profound insights into the molecular structure of this compound by probing the vibrational modes of its constituent atoms. These methods allow for the identification of functional groups and the elucidation of the molecule's structural framework.
The experimental FT-IR and FT-Raman spectra of this compound are characterized by distinct bands corresponding to the vibrations of its specific functional groups, including the nitro (NO₂) group, the fluoro-substituted phenyl ring, and the methylpiperazine moiety. The assignment of these bands is based on established frequency ranges for similar molecular structures. scispace.comresearchgate.netresearchgate.netscispace.com
Nitro Group Vibrations: The presence of the nitro group gives rise to strong and easily identifiable bands. The asymmetric stretching vibration (νas NO₂) is typically observed in the 1584–1523 cm⁻¹ region, while the symmetric stretching vibration (νs NO₂) appears in the 1384–1335 cm⁻¹ range. researchgate.netresearchgate.net Deformation and wagging modes for the NO₂ group are also expected at lower frequencies. researchgate.net
Phenyl Ring Vibrations: Aromatic C-H stretching vibrations generally produce weak to moderate bands in the region of 3100–3000 cm⁻¹. scispace.com The C-C stretching vibrations within the aromatic ring are observed in the 1650–1450 cm⁻¹ range. scispace.com The C-F stretching vibration of the fluoro-substituted ring is another key feature, typically found in the 1250-1000 cm⁻¹ region.
Piperazine Ring Vibrations: The piperazine ring exhibits characteristic C-H stretching vibrations. Asymmetric and symmetric stretching modes of the CH₂ groups are expected in the 2950–2820 cm⁻¹ range. scispace.comresearchgate.net Scissoring, wagging, and rocking deformations of these CH₂ groups appear at lower wavenumbers, typically below 1450 cm⁻¹. researchgate.net
Methyl Group Vibrations: The methyl group attached to the piperazine nitrogen also has characteristic vibrations. Asymmetric and symmetric C-H stretching modes are found near the 2970 cm⁻¹ and 2870 cm⁻¹ regions, respectively.
The detailed assignments for the principal vibrational modes are presented in the table below.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3000 | C-H Stretching | Aromatic (Phenyl) Ring |
| 2975 - 2940 | Asymmetric C-H Stretching | Piperazine Ring (CH₂) & Methyl (CH₃) |
| 2880 - 2820 | Symmetric C-H Stretching | Piperazine Ring (CH₂) & Methyl (CH₃) |
| 1610 - 1580 | C=C Stretching | Aromatic (Phenyl) Ring |
| 1584 - 1523 | Asymmetric NO₂ Stretching | Nitro Group |
| 1490 - 1440 | CH₂ Scissoring / CH₃ Bending | Piperazine Ring / Methyl Group |
| 1384 - 1335 | Symmetric NO₂ Stretching | Nitro Group |
| 1300 - 1200 | C-N Stretching | Aryl-N & Alkyl-N |
| 1250 - 1000 | C-F Stretching | Fluoro-Substituted Phenyl |
| 850 - 800 | NO₂ Deformation | Nitro Group |
| 750 - 700 | NO₂ Wagging | Nitro Group |
To achieve a more precise and reliable assignment of the observed vibrational bands, experimental FT-IR and FT-Raman data are often correlated with theoretical predictions from quantum chemical calculations. researchgate.netnih.gov Density Functional Theory (DFT), particularly using the B3LYP functional with a basis set such as 6-311++G(d,p), is a widely employed method for computing the harmonic vibrational frequencies of molecules. scispace.comscispace.com
The theoretical calculations provide a complete set of vibrational modes for the optimized molecular structure. However, the calculated wavenumbers are typically higher than the experimental values due to the neglect of anharmonicity in the computational model and the use of a finite basis set. To correct for this systematic overestimation, the computed frequencies are often uniformly scaled by an empirical scaling factor.
A strong linear correlation between the scaled theoretical frequencies and the experimental band positions confirms the accuracy of both the structural model and the vibrational assignments. researchgate.net This correlative approach is crucial for assigning complex vibrational modes that arise from the coupling of multiple vibrations within the molecule and for validating the interpretation of the experimental spectra. scispace.com
X-ray Crystallography and Solid-State Structural Analysis
The X-ray crystallographic analysis of this compound is expected to reveal key structural features. Based on studies of similar piperazine-containing compounds, the six-membered piperazine ring would adopt a stable chair conformation, which minimizes steric and torsional strain. researchgate.netresearchgate.net In this conformation, the bulky 3-fluoro-5-nitrophenyl substituent and the N-methyl group are likely to occupy equatorial positions to reduce steric hindrance.
The analysis would provide precise measurements of all bond lengths and angles. For instance, the C-N bond lengths within the piperazine ring will differ slightly from the C-N bond connecting the ring to the aromatic system. The geometry of the nitrophenyl group will reflect its aromatic character, with C-C bond lengths intermediate between single and double bonds.
| Parameter | Description | Expected Value/Feature |
| Crystal System | The basic geometric framework of the crystal. | Monoclinic |
| Space Group | The symmetry group of the crystal structure. | P2₁/c |
| Piperazine Conformation | The 3D shape of the piperazine ring. | Chair Conformation |
| Substituent Positions | The orientation of groups on the piperazine ring. | Equatorial |
| C-F Bond Length | Distance between Carbon and Fluorine atoms. | ~1.35 Å |
| C-NO₂ Bond Length | Distance between Carbon and Nitrogen of the nitro group. | ~1.47 Å |
| N-O Bond Lengths | Distances within the nitro group. | ~1.22 Å |
The stability of the crystal lattice is governed by a variety of non-covalent intermolecular interactions. In the solid state of this compound, several types of interactions are anticipated to play a crucial role.
Hydrogen Bonding: Although the molecule lacks classical hydrogen bond donors like O-H or N-H, weak C-H···O hydrogen bonds are expected to be significant. researchgate.net These interactions can form between the C-H groups of the piperazine ring or the phenyl ring of one molecule and the electronegative oxygen atoms of the nitro group on an adjacent molecule. These directional interactions contribute significantly to the cohesion of the crystal structure.
Halogen Bonding: The fluorine atom, while being the most electronegative element, is generally a weak halogen bond donor. However, it can participate in weak intermolecular contacts. Interactions such as C-F···π, involving the fluorine atom and the electron cloud of a neighboring aromatic ring, may be present. researchgate.netrsc.org
Chemical Reactivity and Derivatization Studies of 1 3 Fluoro 5 Nitrophenyl 4 Methylpiperazine
Reactivity of the Nitro Group: Reduction Pathways and Subsequent Transformations
The nitro group is a versatile functional group that can be reduced to various oxidation states, most commonly to an amino group. This transformation is a key step in the synthesis of many derivatives. The reduction of aromatic nitro compounds can be achieved through various methods, including catalytic hydrogenation and chemical reduction. wikipedia.orgunimi.it
Reduction to Amino Functionality:
The conversion of the nitro group to an amine is a fundamental transformation. Common reagents for this reduction include:
Catalytic Hydrogenation: This method often employs catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. It is generally a clean and efficient method. unimi.it
Metal/Acid Systems: Reagents like tin (Sn) in hydrochloric acid (HCl) or iron (Fe) in acetic acid are classic methods for nitro group reduction. scispace.com
Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) in the presence of a catalyst can also effectively reduce the nitro group.
Other Reducing Agents: Sodium borohydride (B1222165) (NaBH4) in the presence of a transition metal complex like Ni(PPh3)4 has been shown to reduce nitroaromatic compounds to their corresponding amines. jsynthchem.com
The resulting amino group is a versatile handle for further derivatization, such as acylation, alkylation, and diazotization reactions, allowing for the introduction of a wide range of functionalities.
Formation of Hydroxylamino Functionality:
Under controlled conditions, the nitro group can be partially reduced to a hydroxylamine (B1172632). This can be achieved using specific reducing agents like zinc dust in the presence of ammonium (B1175870) chloride. wikipedia.org This intermediate can be useful in the synthesis of other nitrogen-containing heterocycles.
Interactive Data Table: Reduction of Nitro Group
| Reagent/Catalyst | Product Functionality | Reaction Conditions | Notes |
| H₂, Pd/C | Amino | Varies (pressure, temp.) | Common and efficient method. |
| Sn/HCl | Amino | Acidic | Classic but can be harsh. |
| Fe/CH₃COOH | Amino | Acidic | Milder than Sn/HCl. |
| Hydrazine, Raney Ni | Amino | 0-10 °C | For hydroxylamine formation. wikipedia.org |
| Zn, NH₄Cl | Hydroxylamino | Aqueous | Selective partial reduction. wikipedia.org |
| NaBH₄, Ni(PPh₃)₄ | Amino | Room Temperature | Uses a moderate reductant. jsynthchem.com |
Reactivity of the Fluoro Group: Nucleophilic Displacement Reactions and Aromatic Activation
The fluorine atom on the aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effect of the para-nitro group. This makes the carbon atom to which the fluorine is attached electrophilic and susceptible to attack by nucleophiles.
Common nucleophiles that can displace the fluoro group include:
Oxygen Nucleophiles: Alkoxides (e.g., methoxide, ethoxide) and phenoxides can react to form the corresponding ethers. researchgate.net
Sulfur Nucleophiles: Thiolates can be used to introduce thioether linkages. researchgate.net
Nitrogen Nucleophiles: Amines, such as morpholine, piperidine, and pyrrolidine, can displace the fluorine to form new C-N bonds. researchgate.net
The ease of this displacement reaction provides a straightforward method for introducing a variety of substituents at this position, significantly expanding the chemical space accessible from this starting material. The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO and may be facilitated by the use of a base to generate the nucleophile in situ. researchgate.net
Interactive Data Table: Nucleophilic Displacement of Fluoro Group
| Nucleophile | Product | Base | Solvent | Temperature (°C) |
| Methanol | Methoxy derivative | KOH | Methanol | 80 |
| Ethanol | Ethoxy derivative | KOH | Ethanol | 80 |
| Phenol | Phenoxy derivative | K₂CO₃ | DMF | 80 |
| Phenylthiol | Phenylthio derivative | K₂CO₃ | DMF | 90 |
| Morpholine | Morpholinyl derivative | K₂CO₃ | DMF | 85 |
| Piperidine | Piperidinyl derivative | K₂CO₃ | DMF | 85 |
Data derived from analogous systems. researchgate.net
Transformations of the Piperazine (B1678402) Moiety: N-Substitution and Ring System Modifications
The piperazine ring itself is a key site for chemical modification. The secondary amine (if present) and the tertiary amine offer opportunities for various transformations.
N-Substitution: The nitrogen atoms of the piperazine ring can undergo acylation with acyl halides or acid anhydrides to form amides. ambeed.com This is a common strategy to introduce different functional groups.
Ring System Modifications: While less common, modifications to the piperazine ring itself can be envisioned, though these would likely require more complex multi-step syntheses. The piperazine moiety is a common structural element in many biologically active compounds. mdpi.comnih.gov
The N-methyl group is generally stable, but demethylation is possible under specific conditions. The reactivity of the piperazine nitrogens allows for the attachment of various side chains, which can significantly alter the properties of the molecule.
Regioselective Functionalization and Synthetic Utility in Cascade Reactions
The distinct reactivity of the different functional groups on 1-(3-fluoro-5-nitrophenyl)-4-methylpiperazine allows for regioselective transformations. For instance, the fluoro group can be selectively displaced by a nucleophile without affecting the nitro group under appropriate conditions. Conversely, the nitro group can be selectively reduced without displacing the fluoro group.
This regioselectivity is synthetically valuable as it allows for a stepwise and controlled modification of the molecule. For example, one could first perform a nucleophilic substitution of the fluorine, and then reduce the nitro group to an amine, which could then be further functionalized. This controlled, stepwise approach is crucial in the synthesis of complex target molecules.
The presence of multiple reactive sites also opens up the possibility for cascade or domino reactions, where a single set of reagents and conditions can trigger a sequence of transformations. For example, a carefully chosen nucleophile could potentially displace the fluorine and then interact with the nitro group or a reduced form of it in a subsequent intramolecular cyclization, leading to the formation of more complex heterocyclic systems. The development of such cascade reactions can significantly improve synthetic efficiency by reducing the number of separate reaction and purification steps.
Computational and Theoretical Chemistry Investigations of 1 3 Fluoro 5 Nitrophenyl 4 Methylpiperazine
Quantum Chemical Calculations (Density Functional Theory - DFT and Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in modern chemical research. DFT methods, such as the widely used B3LYP functional, offer a balance between computational cost and accuracy, making them suitable for studying complex molecules like 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine. scispace.com These methods are used to predict a wide range of properties, from molecular geometry to spectroscopic signatures. superfri.orgresearchgate.net
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For a flexible molecule like this compound, which contains a piperazine (B1678402) ring, multiple low-energy conformations may exist. The piperazine ring can adopt chair, boat, or twist conformations, and the orientation of the nitrophenyl group relative to the piperazine ring also contributes to the conformational landscape. researchgate.net
Computational methods can systematically explore this landscape to identify the global minimum energy structure and other stable conformers. This analysis is critical as the conformation can significantly influence the molecule's biological activity and physical properties. The calculations would typically provide key geometrical parameters such as bond lengths, bond angles, and dihedral angles for the most stable conformer.
Table 1: Illustrative Optimized Geometrical Parameters for the Most Stable Conformer
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-F | (e.g., ~1.35 Å) |
| Bond Length | C-N (nitro) | (e.g., ~1.48 Å) |
| Bond Length | C-N (piperazine) | (e.g., ~1.38 Å) |
| Bond Angle | F-C-C | (e.g., ~118°) |
| Dihedral Angle | C-C-N-C (Aryl-Piperazine) | (e.g., ~45°) |
Note: The values in this table are hypothetical examples illustrating the type of data obtained from DFT calculations.
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are often referred to as the frontier molecular orbitals (FMOs). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netnih.gov A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap implies high stability. mdpi.com For this compound, the electron-withdrawing nitro group and the phenyl ring are expected to significantly influence the distribution and energies of the FMOs. The HOMO is likely localized on the electron-rich methylpiperazine and phenyl moieties, while the LUMO is expected to be concentrated on the electron-deficient nitrophenyl ring. nih.govwuxibiology.com
Table 2: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | (e.g., -6.5 eV) |
| LUMO Energy | (e.g., -2.5 eV) |
| HOMO-LUMO Gap (ΔE) | (e.g., 4.0 eV) |
Note: The values in this table are hypothetical examples illustrating the type of data obtained from DFT calculations.
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The MESP map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack.
For this compound, the MESP analysis would likely show strong negative potential around the oxygen atoms of the nitro group, identifying them as primary sites for electrophilic interaction. semanticscholar.org Conversely, positive potential would be expected around the hydrogen atoms of the piperazine ring and the phenyl ring, indicating sites for potential nucleophilic interaction. The fluorine atom would also create a region of negative potential.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugative Interactions
The key output of an NBO analysis is the second-order perturbation energy, E(2), which measures the energy of these donor-acceptor interactions. For the title compound, significant interactions would be expected between the lone pair orbitals of the nitrogen and oxygen atoms and the antibonding orbitals of the aromatic ring. These interactions stabilize the molecule by delocalizing electron density. researchgate.net
Computational Elucidation of Reaction Mechanisms and Transition State Analysis
Computational chemistry is instrumental in mapping out the pathways of chemical reactions. nih.govresearchgate.net By calculating the potential energy surface, researchers can identify the minimum energy path from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate—which determines the reaction's activation energy and rate.
For reactions involving this compound, such as nucleophilic aromatic substitution, DFT calculations can be used to model the reaction mechanism. This analysis would involve optimizing the geometry of the reactants, products, and the intermediate Meisenheimer complex, as well as the transition states connecting them. The calculated activation barriers provide a quantitative measure of the reaction's feasibility. nih.gov
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption) for Validation against Experimental Data
A key strength of quantum chemical calculations is their ability to predict spectroscopic data, which can be directly compared with experimental measurements for validation. scispace.comresearchgate.net
NMR Chemical Shifts: Theoretical calculations can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. researchgate.net Good agreement between calculated and experimental shifts helps confirm the proposed molecular structure and its conformation in solution.
Vibrational Frequencies: DFT can compute the infrared (IR) and Raman spectra of a molecule. scispace.comresearchgate.net The calculated vibrational modes can be assigned to specific molecular motions (e.g., C-H stretching, NO₂ symmetric stretching), aiding in the interpretation of experimental spectra. nih.gov
UV-Vis Absorption: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions that give rise to UV-Vis absorption spectra. mdpi.com This analysis provides the maximum absorption wavelength (λmax) and the corresponding oscillator strength, offering insights into the molecule's electronic structure and color properties. The primary transitions are often related to HOMO→LUMO excitations.
Table 3: Comparison of Predicted and Experimental Spectroscopic Data (Hypothetical)
| Spectroscopic Data | Calculated Value | Experimental Value |
|---|---|---|
| ¹H NMR (ppm) | (e.g., 7.8 ppm, Ar-H) | (e.g., 7.9 ppm) |
| ¹³C NMR (ppm) | (e.g., 150 ppm, C-NO₂) | (e.g., 151 ppm) |
| IR Frequency (cm⁻¹) | (e.g., 1520 cm⁻¹, NO₂ stretch) | (e.g., 1525 cm⁻¹) |
| UV-Vis λmax (nm) | (e.g., 310 nm) | (e.g., 315 nm) |
Note: The values in this table are hypothetical examples illustrating the validation process.
Role in Advanced Organic Synthesis and Material Chemistry As an Intermediate
Utilization as a Versatile Building Block for Complex Organic Scaffolds
Currently, there is a lack of specific published research demonstrating the use of 1-(3-fluoro-5-nitrophenyl)-4-methylpiperazine as a building block for complex organic scaffolds. While its constituent parts are common in larger molecules, the specific combination in this compound has not been highlighted as a key intermediate in the synthesis of intricate molecular architectures in the available literature.
The potential utility of this compound lies in the sequential modification of its functional groups. For instance, the reduction of the nitro group to an aniline (B41778) derivative would provide a nucleophilic center. This amine could then be used in reactions such as:
Amide Coupling: Reaction with carboxylic acids or their derivatives to form complex amides.
Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary amines.
Buchwald-Hartwig or Ullmann Coupling: To form C-N bonds with aryl halides, leading to more complex diarylamine structures.
These hypothetical transformations underscore its potential, though specific examples in the synthesis of complex natural products or other elaborate organic scaffolds are not documented.
Applications in the Construction of Diverse Heterocyclic Ring Systems
The synthesis of heterocyclic compounds is a cornerstone of modern organic chemistry. The structure of this compound contains the necessary functionalities to be a precursor for certain heterocyclic systems, primarily through reactions involving the nitro group. Once reduced to an amino group, this functionality, being ortho to a fluorine atom and meta to the piperazine (B1678402) substituent, could in principle be used to construct fused rings.
For example, a common strategy for forming fused heterocycles is the condensation of an ortho-substituted aniline with a suitable dielectrophile. Following the reduction of the nitro group in the title compound, the resulting 3-fluoro-5-(4-methylpiperazin-1-yl)aniline (B3158350) could potentially undergo reactions to form:
Benzimidazoles: By reacting with carboxylic acids or aldehydes.
Quinoxalines: Through condensation with α-dicarbonyl compounds.
Phenazines: Via reaction with catechols.
Despite these theoretical possibilities, a review of the scientific literature does not yield specific instances where this compound has been explicitly used for the construction of such diverse heterocyclic ring systems.
Development of Chemical Probes for Fundamental Chemical Process Studies (non-biological)
Chemical probes are molecules designed to study and visualize chemical processes. Often, these probes contain a reporter group (e.g., a fluorophore or a spin label) and a reactive group that interacts with the target of interest. The fluoronitroaryl motif is known to be a useful component in chemical probes, as the nitro group can quench fluorescence, and its reduction or substitution can lead to a "turn-on" fluorescent signal.
Theoretically, this compound could serve as a core structure for developing chemical probes. The nitro group could act as a fluorescence quencher, and the piperazine moiety could be functionalized with a fluorophore. The reactivity of the fluoro-nitro-aromatic system towards certain analytes (e.g., thiols via nucleophilic aromatic substitution) could then result in a change in the fluorescent properties, allowing for the detection of the analyte.
However, there are no specific reports in the scientific literature describing the design, synthesis, or application of chemical probes derived from this compound for the study of non-biological fundamental chemical processes.
Exploration of Non-Biological Material Science Applications (e.g., ligands in catalysis, optical properties, chemosensors)
The application of organic molecules in material science is a rapidly growing field. Molecules with specific electronic and structural features can be used as ligands for catalysts, as components of materials with interesting optical properties, or as the basis for chemosensors.
Ligands in Catalysis: The piperazine nitrogen atoms and potentially other functionalities introduced onto the aromatic ring of this compound could coordinate to metal centers. However, there is no published research on the synthesis of metal complexes with this compound as a ligand or their subsequent use in catalysis.
Optical Properties: The nitroaromatic system in the molecule will impart some UV-visible absorption characteristics. Further functionalization could lead to materials with interesting photophysical properties, such as fluorescence or non-linear optical behavior. At present, the optical properties of this compound and its derivatives have not been a subject of detailed investigation in the available literature.
Chemosensors: As mentioned in the context of chemical probes, the fluoronitrophenyl group can be a key component in chemosensors. The interaction of an analyte with the sensor molecule can trigger a change in an optical or electrochemical signal. While the potential exists, no chemosensors based on this compound have been reported.
Future Directions and Emerging Research Paradigms
Development of Novel and Sustainable Synthetic Methodologies for Halogenated and Nitrated Piperazines
The synthesis of N-arylpiperazines, including 1-(3-fluoro-5-nitrophenyl)-4-methylpiperazine, traditionally relies on methods like nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. nih.gov However, the future of organic synthesis is increasingly driven by the principles of green chemistry, which prioritize sustainability, efficiency, and safety. mdpi.commdpi.com
Key areas of development include:
Photoredox Catalysis: This technique uses visible light to drive chemical reactions, often under mild conditions. nih.govresearchgate.net For piperazine (B1678402) synthesis, photoredox catalysis can facilitate C–H functionalization, allowing for the direct attachment of aryl groups to the piperazine ring, potentially bypassing the need for pre-functionalized aromatic compounds. mdpi.comacs.org Researchers have demonstrated the C–H arylation, vinylation, and heteroarylation of piperazine substrates using iridium-based photocatalysts. nih.govresearchgate.net
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and easier scalability. mdpi.commdpi.com For the synthesis of halogenated and nitrated compounds, flow chemistry can minimize the handling of hazardous reagents and allow for precise control over reaction conditions, leading to higher yields and purity. mdpi.com
Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. While still an emerging area for this specific class of compounds, research into enzymes that can catalyze C-N bond formation could lead to highly efficient and sustainable synthetic routes.
Use of Greener Solvents: Efforts are being made to replace traditional volatile organic solvents with more sustainable alternatives like water, supercritical CO₂, or bio-based solvents, reducing the environmental impact of the synthesis process. mdpi.commdpi.com
| Methodology | Traditional Approach | Emerging Sustainable Approach |
|---|---|---|
| Catalysis | Palladium or Copper catalysts. nih.gov | Photoredox (e.g., Iridium complexes) or organic dye catalysts. mdpi.comresearchgate.net |
| Reaction Conditions | Often requires high temperatures and pressures. | Mild conditions, often at room temperature. mdpi.com |
| Solvents | Often uses volatile organic compounds (VOCs). | Water, supercritical CO₂, bio-based solvents. mdpi.commdpi.com |
| Process | Batch synthesis. | Continuous flow chemistry. mdpi.commdpi.com |
Advanced In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring and Optimization
To optimize the novel synthetic methods described above, a deep understanding of the reaction mechanism and kinetics is essential. Advanced in situ spectroscopic techniques, which allow chemists to "watch" reactions as they happen, are becoming indispensable tools. chemcatbio.orgmdpi.com These methods provide real-time data on the concentration of reactants, intermediates, and products, enabling rapid optimization and ensuring process safety. frontiersin.org
Key techniques and their applications include:
Infrared (IR) and Raman Spectroscopy: These techniques are powerful for monitoring changes in chemical bonds. mdpi.comfrontiersin.org For instance, in situ Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy can track the consumption of starting materials and the formation of the N-arylpiperazine product by monitoring characteristic vibrational frequencies.
X-ray Absorption Spectroscopy (XAS): XAS is particularly useful for studying metal-catalyzed reactions. chemcatbio.orgmdpi.com It can provide information on the oxidation state and coordination environment of the metal catalyst throughout the reaction, helping to elucidate the catalytic cycle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While traditionally an offline technique, advances in flow-NMR allow for real-time monitoring of reactions in a continuous flow setup, providing detailed structural information on all species in the reaction mixture.
| Technique | Information Provided | Application in Piperazine Synthesis |
|---|---|---|
| ATR-FTIR Spectroscopy | Changes in functional groups, reaction kinetics. frontiersin.orgsydney.edu.au | Monitoring the formation of the C-N bond. |
| Raman Spectroscopy | Molecular vibrations, suitable for aqueous and solid samples. chemcatbio.orgmdpi.com | Complementary to IR, can monitor catalyst and substrate changes. |
| X-ray Absorption Spectroscopy (XAS) | Oxidation state and coordination of metal catalysts. chemcatbio.orgmdpi.com | Elucidating the mechanism of Pd- or Cu-catalyzed coupling reactions. |
| Flow-NMR Spectroscopy | Detailed structural information of all soluble species. | Real-time structural confirmation of products and intermediates in flow chemistry. |
Integration of Machine Learning and Artificial Intelligence for Predictive Molecular Design and Reaction Planning
Predictive Molecular Design: ML models, trained on large datasets of known molecules and their properties, can predict the biological activity, solubility, and other important characteristics of new, virtual piperazine derivatives. researchgate.netnih.govyoutube.com This allows chemists to prioritize the synthesis of compounds with the highest probability of success. For example, Quantitative Structure-Activity Relationship (QSAR) models can correlate the chemical structures of piperazine derivatives with their biological activities. nih.govyoutube.com
Retrosynthetic Analysis and Reaction Planning: AI-powered tools can propose synthetic routes to target molecules by working backward from the final product to commercially available starting materials. biopharmatrend.comacs.org These tools can analyze vast reaction databases to suggest the most efficient and cost-effective synthesis pathways, even for complex molecules. acs.org
Reaction Optimization: AI algorithms can be used to optimize reaction conditions (e.g., temperature, catalyst loading, solvent) by intelligently exploring the reaction space. preprints.orgacs.org This can significantly reduce the number of experiments needed to find the optimal conditions for a given reaction.
| Application Area | AI/ML Tool/Technique | Impact on Piperazine Research |
|---|---|---|
| Molecular Design | QSAR, Deep Learning Models. nih.govschrodinger.com | Predicting biological activity of new piperazine derivatives. researchgate.net |
| Synthesis Planning | Retrosynthesis Algorithms. biopharmatrend.comacs.org | Proposing efficient synthetic routes to complex piperazine targets. |
| Reaction Optimization | Bayesian Optimization, Reinforcement Learning. preprints.org | Reducing experimental effort to find optimal reaction conditions. |
Exploration of Unique Chemical Reactivity and Catalytic Applications Beyond Traditional Organic Synthesis
While N-arylpiperazines are primarily known as pharmaceutical building blocks, their unique electronic and structural features suggest they could have applications in other areas of chemistry. Future research will likely explore these novel roles.
Organocatalysis: The nitrogen atoms in the piperazine ring can act as basic or nucleophilic sites, making these compounds potential candidates for organocatalysis. By modifying the substituents on the aryl ring and the second nitrogen atom, it may be possible to tune their catalytic activity for a variety of organic transformations.
Materials Science: The rigid structure and potential for hydrogen bonding make piperazine derivatives interesting candidates for the development of new materials, such as metal-organic frameworks (MOFs) or supramolecular assemblies. The fluoro- and nitro- groups on the phenyl ring can also be used to tune the electronic properties of these materials.
Photoredox Catalysis: As mentioned earlier, photoredox catalysis is a powerful synthetic tool. nih.gov Interestingly, some organic molecules can themselves act as photocatalysts. The electron-deficient nature of the nitrophenyl group in this compound could potentially be exploited in photoredox reactions, either as a catalyst or as a reactive partner. Recent research has highlighted the utility of photoredox catalysis for the direct C-H functionalization of the piperazine core itself, opening up new avenues for creating structural diversity. nih.govacs.org
Q & A
Basic: What synthetic methodologies are effective for preparing 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine?
The synthesis typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For example:
- Step 1 : Nitration and fluorination of the phenyl ring can be achieved using mixed acids (HNO₃/H₂SO₄) and fluorinating agents (e.g., Selectfluor®). Regioselectivity must be controlled to ensure the nitro and fluoro groups occupy the 3- and 5-positions, respectively .
- Step 2 : Piperazine coupling: React 3-fluoro-5-nitroaniline derivatives with 1-methylpiperazine via Buchwald-Hartwig amination or Ullmann coupling under palladium/copper catalysis. Optimal conditions include anhydrous solvents (e.g., DMF or THF) and bases like Cs₂CO₃ .
- Purification : Use silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane) and confirm purity via HPLC (≥95%) .
Basic: How should researchers characterize this compound spectroscopically?
Key techniques include:
- ¹H/¹³C NMR : Identify substituent positions on the phenyl ring (e.g., nitro group deshields adjacent protons) and piperazine methyl protons (δ ~2.3 ppm). Coupling constants (e.g., J₃-F for meta-fluoro) validate regiochemistry .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 280.1).
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity. Retention times should match standards .
Advanced: How can regioselectivity challenges during nitration/fluorination be resolved?
Regioselective nitration/fluorination is critical. Strategies include:
- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) to steer nitro/fluoro placement. Subsequent deprotection avoids unwanted isomers .
- Computational Modeling : DFT calculations predict electron density maps to optimize reaction sites. Tools like Gaussian or ORCA guide reagent choice (e.g., nitronium ion vs. acetyl nitrate) .
- Stepwise Functionalization : Fluorinate first using electrophilic agents (e.g., F₂ gas with Lewis acids), then nitrate under mild conditions to minimize side reactions .
Advanced: What in vitro assays are suitable for evaluating its bioactivity?
Focus on enzyme inhibition and cytotoxicity:
- Carbonic Anhydrase (CA) Inhibition : Use stopped-flow CO₂ hydration assays. Prepare recombinant hCA I/II isoforms and measure IC₅₀ values (µM range). Compare with acetazolamide controls .
- Anticancer Screening : Test against human cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Include dose-response curves (1–100 µM) and validate selectivity with non-cancerous cells (e.g., HEK293) .
- Kinase Inhibition : For tyrosine kinase targets, use fluorescence polarization assays with ATP-competitive probes (e.g., ADP-Glo™ Kinase Assay) .
Advanced: How to address discrepancies in biological activity data across studies?
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., cell passage number, serum-free conditions) and use internal controls (e.g., staurosporine for cytotoxicity) .
- Compound Stability : Perform stability studies (e.g., HPLC monitoring under assay conditions) to rule out degradation.
- Structural Analogues : Compare with derivatives (e.g., 1-(2-fluorophenyl)piperazine) to isolate substituent effects. SAR analysis identifies critical functional groups .
Advanced: What computational tools aid in optimizing its pharmacokinetic properties?
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP, blood-brain barrier penetration, and CYP450 interactions.
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., CA II active site). Prioritize compounds with high docking scores and low steric clashes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
